3-O-Methyl-D-glucopyranose-d3

Description

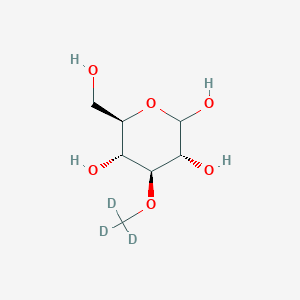

3-O-Methyl-D-glucopyranose-d3 is a deuterated derivative of 3-O-methyl-D-glucopyranose, where three hydrogen atoms in the methyl group are replaced with deuterium (²H). Key characteristics include:

- Molecular Formula: C₇H₁₁D₃O₆ .

- Molecular Weight: 197.20 g/mol .

- Structure: A glucose derivative with a methyl group at the 3-O position and deuterium labeling (Figure 1).

- Applications: Used as a stable isotope-labeled internal standard in mass spectrometry and metabolic tracer studies due to its resistance to metabolic degradation .

Properties

Molecular Formula |

C7H14O6 |

|---|---|

Molecular Weight |

197.20 g/mol |

IUPAC Name |

(3R,4S,5R,6R)-6-(hydroxymethyl)-4-(trideuteriomethoxy)oxane-2,3,5-triol |

InChI |

InChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3/t3-,4-,5-,6+,7?/m1/s1/i1D3 |

InChI Key |

SCBBSJMAPKXHAH-OXXFEEDPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])O[C@H]1[C@@H]([C@H](OC([C@@H]1O)O)CO)O |

Canonical SMILES |

COC1C(C(OC(C1O)O)CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Synthesis: 3-O-Methyl-D-glucopyranose can be synthesized through the methylation of glucose.

Enzymatic Synthesis: Enzymatic methods can also be employed to methylate glucose, although these methods are less common compared to chemical synthesis.

Industrial Production Methods: : Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methylation techniques. The process is optimized for high yield and purity, ensuring the compound meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

Reduction: Reduction reactions are less common for this compound due to its stable structure.

Substitution: The compound can participate in substitution reactions, particularly involving the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Reagents such as methyl iodide and sodium hydroxide are used for methylation reactions.

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of the compound .

Scientific Research Applications

Mechanism of Action

3-O-Methyl-D-glucopyranose-d3 acts as a passive carrier-mediated transported glucose analogue. It is transported across cell membranes via glucose transporters but is not metabolized, making it useful for studying glucose transport without the confounding effects of glucose metabolism . The compound interacts with glucose transporters, facilitating the study of their function and regulation .

Comparison with Similar Compounds

Non-Deuterated Counterparts

3-O-Methyl-α-D-glucopyranose

Positional Isomers

Acetylated and Substituted Derivatives

Methyl α-D-glucopyranoside (1)

- Molecular Formula : C₇H₁₄O₆ .

- Molecular Weight : 194.18 g/mol .

- Key Differences: Methylation at the anomeric (1-O) position renders it non-reducing, making it useful as a glycosylation intermediate. In contrast, 3-O-methylation retains the reducing end but modifies solubility and hydrogen-bonding capacity .

Methyl 6-O-acetyl-α-D-glucopyranoside (2)

Chlorozotocin

Disaccharide Derivatives

Methyl α-D-laminaribioside

- Molecular Formula : C₁₃H₂₄O₁₁ .

- Molecular Weight : 356.32 g/mol .

- Key Differences: A disaccharide with a β-1,3 glycosidic linkage. Its structural complexity contrasts with the monosaccharide simplicity of this compound, enabling unique interactions in immunology research .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Isotopic and Positional Effects

Research Findings

- Deuteration Effects: The deuterated methyl group in this compound enhances metabolic stability by slowing enzymatic cleavage, making it ideal for long-term tracer studies .

- Therapeutic vs. Analytical Use: Chlorozotocin’s glucose carrier minimizes bone marrow toxicity, whereas this compound’s inertness prioritizes analytical accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.